![molecular formula C27H29ClN4O2 B609358 MT-7716 HCl CAS No. 1215859-93-0](/img/no-structure.png)
MT-7716 HCl
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Overview
Description
MT-7716 hydrochloride is a selective agonist of the non-peptide nociceptin receptor (NOP) . It’s also known as W-212393 hydrochloride . It’s a promising potential treatment drug for alcohol abuse and relapse prevention .
Molecular Structure Analysis
The chemical formula of MT-7716 HCl is C27H29ClN4O2 . Its molecular weight is 477.005 . The exact mass is not available .Chemical Reactions Analysis
MT-7716 HCl is a NOP receptor agonist . It effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala . This suggests that MT-7716 HCl interacts with the GABAergic system, which plays a major role in ethanol dependence .Scientific Research Applications
1. Alcohol Addiction Treatment
MT-7716 HCl has been identified as a promising candidate for treating alcoholism. Studies have shown that MT-7716, a novel NOP receptor agonist, effectively reduces alcohol drinking and seeking behaviors in rats. This effect was observed to be stronger with repeated administration and persisted even after discontinuation of the drug, suggesting potential long-term benefits in alcohol addiction treatment (Ciccocioppo et al., 2014).
2. Post-Dependence Alcohol Seeking Reduction
MT-7716 HCl demonstrates a specific ability to reduce alcohol self-administration and stress-induced reinstatement of alcohol seeking in post-dependent rats, while showing no significant effect in non-dependent animals. This highlights its potential application in relapse prevention for individuals recovering from alcohol dependence (Guglielmo et al., 2015).
3. Interaction with GABAergic Transmission
Research indicates that MT-7716 HCl can influence the GABAergic system in the central amygdala, a key area involved in ethanol dependence and withdrawal. MT-7716 was found to counteract the ethanol-induced increase in GABAergic transmission in rat models, supporting its potential as a therapeutic target for alcoholism (Kallupi et al., 2014).
Mechanism of Action
MT-7716 HCl works by diminishing evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs) and increasing the paired-pulse facilitation (PPF) ratio of these evoked IPSPs . This suggests a presynaptic site of action of MT-7716 HCl by decreasing GABA release at CeA synapses . It also prevents the ethanol-induced augmentation of evoked IPSPs .
properties
CAS RN |
1215859-93-0 |
---|---|
Product Name |
MT-7716 HCl |
Molecular Formula |
C27H29ClN4O2 |
Molecular Weight |
477.005 |
IUPAC Name |
2-3-[1-((1R)-acenaphthen-1-yl)piperidin-4-yl]-2,3-dihydro-2-oxo-benzimidazol-1-yl-N-methylacetamide hydrochloride |
InChI |
InChI=1S/C27H28N4O2.ClH/c1-28-25(32)17-30-22-10-2-3-11-23(22)31(27(30)33)20-12-14-29(15-13-20)24-16-19-8-4-6-18-7-5-9-21(24)26(18)19;/h2-11,20,24H,12-17H2,1H3,(H,28,32);1H/t24-;/m1./s1 |
InChI Key |
VASXPLSBZKOFHO-GJFSDDNBSA-N |
SMILES |
O=C(NC)CN1C2=CC=CC=C2N(C3CCN([C@@H]4CC5=C6C4=CC=CC6=CC=C5)CC3)C1=O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MT-7716 HCl; MT 7716 HCl; MT7716 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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